

Comprehensive Spectroscopic Characterization of 3-(pyrimidin-2-ylthio)aniline

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Compound of Interest

Compound Name: 3-(Pyrimidin-2-ylthio)aniline

CAS No.: 1184789-54-5

Cat. No.: B2797423

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A Multi-Modal Technical Guide for Structural Validation[1]

Executive Summary

This guide details the spectroscopic identification and validation of **3-(pyrimidin-2-ylthio)aniline** (CAS: 289947-61-1 / Analogous to 127813-33-6 isomers).[1] As a critical pharmacophore in kinase inhibitor development (resembling motifs in Pazopanib and other tyrosine kinase inhibitors), the precise characterization of this intermediate is paramount.

This document moves beyond basic peak listing. It integrates Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) into a self-validating workflow designed to confirm regioselectivity (S- vs. N-arylation) and purity.

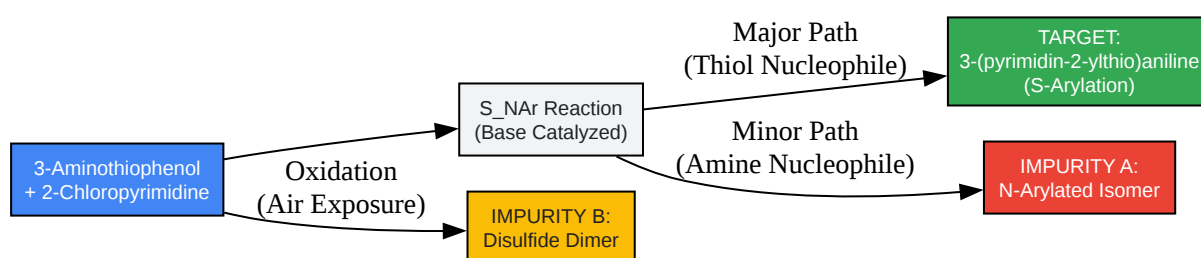
Part 1: Synthesis Context & Impurity Profiling

To interpret spectra accurately, one must understand the sample's origin. The standard synthesis involves a nucleophilic aromatic substitution (

) between 3-aminothiophenol and 2-chloropyrimidine.[1]

Critical Analytical Challenge: The starting material (3-aminothiophenol) contains two nucleophiles: a thiol (-SH) and an amine (-NH₂).[1] While the thiol is more nucleophilic under basic conditions, N-arylation is a common competitive side reaction.[1] Furthermore, thiols readily oxidize to disulfides.

The Analyst's Goal: Confirm the S-linkage and rule out disulfide dimers.



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Figure 1: Reaction pathways highlighting the critical impurities that spectroscopic analysis must detect.

Part 2: Mass Spectrometry (MS) Analysis

Objective: Molecular weight confirmation and structural fingerprinting.[2]

Method: ESI-MS (Positive Mode)

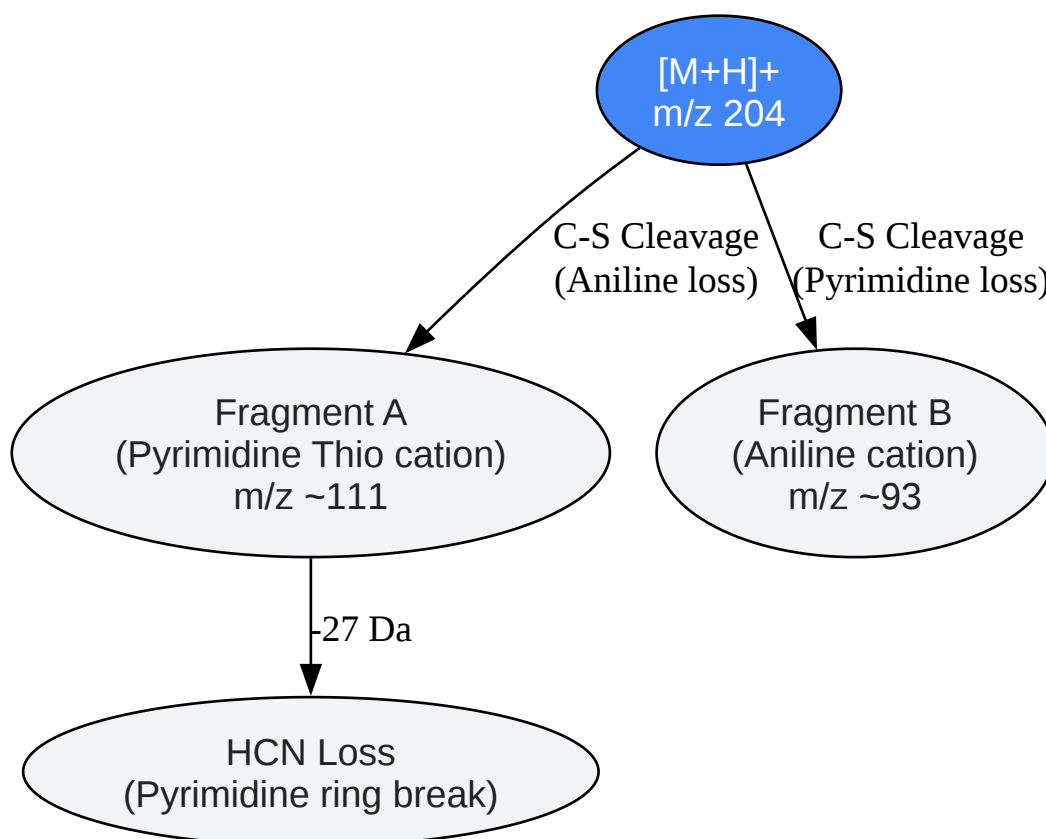
Electrospray Ionization (ESI) is preferred over Electron Impact (EI) for this polar heterocycle to minimize excessive fragmentation of the molecular ion.

Parameter	Value	Interpretation
Molecular Formula		
Monoisotopic Mass	203.05 Da	
[M+H] ⁺ Peak	204.06 m/z	Base peak in ESI+. ^[1] Confirms parent structure.
[M+Na] ⁺ Peak	226.04 m/z	Common adduct seen in glass/solvent contaminants.

Fragmentation Pattern (MS/MS)

Fragmentation is driven by the cleavage of the C-S bonds.

- Loss of Aniline Radical: Cleavage at the S-Phenyl bond.^[1]
- Loss of Pyrimidine: Cleavage at the S-Pyrimidine bond.^[1]
- HCN Elimination: Characteristic of the pyrimidine ring.^[1]



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Figure 2: Predicted fragmentation logic for structural confirmation.

Part 3: Infrared Spectroscopy (IR)

Objective: Functional group verification and exclusion of S-H (starting material).

Sample Prep: ATR (Attenuated Total Reflectance) on neat solid is recommended for speed and resolution.

Frequency ()	Assignment	Diagnostic Value
3450, 3360	Stretch (Primary Amine)	Doublet pattern confirms the is intact (rules out N-arylation which would show a singlet secondary amine).[1]
3050	Stretch (Aromatic)	Weak intensity, typical of heteroaromatics.
2550-2600	Stretch	ABSENT. Presence indicates unreacted 3-aminothiophenol.
1580, 1480	/ Stretch	Strong bands characteristic of pyrimidine and benzene rings.
690-750	Stretch	Often weak/obscured, but critical for thioether confirmation.[1]

Part 4: Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural proof and regiochemical assignment. Solvent: DMSO- is required.[1][3]

may lead to broadening of the amine protons and poor solubility of the polar pyrimidine ring.

1H NMR (400 MHz, DMSO-

)
The spectrum is divided into three distinct regions: the Pyrimidine zone (deshielded), the Aniline zone (shielded), and the Exchangeable zone.

Chemical Shift (ppm)	Mult.	Integ.	Assignment	Structural Logic
8.55	d (Hz)	2H	Pyr-H4, H6	Deshielded by adjacent Nitrogen atoms. [1]
7.15	t (Hz)	1H	Pyr-H5	Shielded relative to H4/6; characteristic pyrimidine triplet. [1]
7.05	t (Hz)	1H	Ar-H5	Meta-proton of the aniline ring. [1]
6.80	s (broad)	1H	Ar-H2	Isolated between S and ; singlet-like fine splitting.[1]
6.65 - 6.75	m	2H	Ar-H4, H6	Ortho to the amine group; shielded by electron donation from .
5.30	s (broad)	2H		Exchangeable.[1] Chemical shift varies with concentration/water content.[1]

Key Diagnostic:

- The Pyrimidine Doublet (8.55 ppm): If this shifts significantly upfield or loses symmetry, suspect N-arylation.
- The Amine Integration (2H): Must integrate to 2. If it integrates to 1, you have formed the secondary amine impurity (N-arylation).

13C NMR (100 MHz, DMSO-

)

Carbon counting is essential to rule out disulfide dimers (which would have a similar proton spectrum but different relaxation properties).

- C-2 (Pyrimidine):

ppm.[\[1\]](#) (Most deshielded, attached to S and 2 Ns).

- C-4/6 (Pyrimidine):

ppm.[\[1\]](#)

- C-1 (Aniline,

):

ppm.[\[1\]](#)

- C-3 (Aniline,

):

ppm.[\[1\]](#)

- C-5 (Pyrimidine):

ppm.[\[1\]](#)

Part 5: Experimental Protocols

Protocol A: Sample Preparation for NMR

- Mass: Weigh 5-10 mg of the solid compound into a clean vial.
- Solvation: Add 0.6 mL of DMSO-
(99.9% D).
- Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a cotton plug into the NMR tube.
- Acquisition: Run standard proton (16 scans) and C13 (512+ scans).
 - Note: Ensure relaxation delay () is sufficient (2-5s) for accurate integration of aromatic protons.

Protocol B: Differentiating Impurities (Troubleshooting)

Observation	Diagnosis	Remediation
MS shows m/z 248	Disulfide Dimer ()	Treat sample with DTT (Dithiothreitol) or to reduce disulfide back to thiol, then re-purify.
IR shows single NH peak	Secondary Amine (N-arylation)	The reaction was likely run at too high a temperature or without sufficient base control. [1] Difficult to separate; recrystallization required.[1]
Extra peaks at 2.5/3.3 ppm	Solvent Contamination	DMSO (2.[1]50) and Water (3.33) are ubiquitous.[1] Dry the sample under high vacuum at 40°C.

References

- General Spectroscopic Data: National Institute of Advanced Industrial Science and Technology (AIST).[1] Spectral Database for Organic Compounds (SDBS). [\[Link\]](#)

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